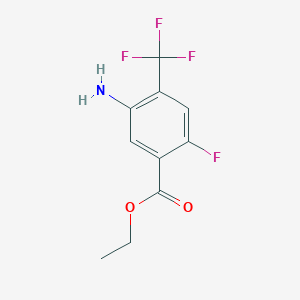![molecular formula C8H7BrN2O B12092690 5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a methylated pyrrole derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the parent pyrrolo[3,2-B]pyridin-2-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields the parent compound, and substitution yields various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in cancer research, where it may act as an inhibitor of specific signaling pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substituent allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
5-bromo-1-methyl-3H-pyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-6-2-3-7(9)10-5(6)4-8(11)12/h2-3H,4H2,1H3 |
Clave InChI |
HGCLOUKIYFRJPM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)








![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)
